1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-26-18-4-2-3-5-20(18)29-19-11-10-16(12-17(19)21(26)27)25-22(28)24-13-14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXVBLHCCMESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a dibenzo[b,f][1,4]oxazepine core and a fluorobenzyl substituent, suggests various biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features:
- A dibenzo[b,f][1,4]oxazepine ring system
- A urea functional group
- A fluorobenzyl moiety
The biological activity of 1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is primarily attributed to its interactions with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways by interacting with receptors or enzymes, potentially influencing cellular processes such as apoptosis, cell proliferation, and inflammation.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors or other signaling pathways that regulate physiological responses.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viral strains.
Antiviral Activity
Recent studies indicate that derivatives of dibenzo[b,f][1,4]oxazepines exhibit antiviral properties. For instance, compounds similar to 1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea have shown efficacy against hepatitis B virus (HBV) and herpes simplex virus (HSV) . These findings suggest that the compound could be explored further for its potential in treating viral infections.
Anticancer Properties
Research into related compounds has revealed significant anticancer activity. For example, hydroxamate derivatives based on coumarin structures demonstrated promising effects against tumor growth by inhibiting histone deacetylases (HDACs), which are critical in cancer progression . Given the structural similarities, it is plausible that 1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea may also possess similar anticancer properties.
Study 1: Antiviral Efficacy
In a study evaluating various nucleoside analogues for their antiviral activity against HBV, certain compounds demonstrated significant efficacy with EC50 values ranging from 0.2 to 41.3 μM . Although specific data for 1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea were not reported in this study, the structural relationship suggests potential for similar antiviral action.
Study 2: Anticancer Activity
In another investigation focused on hydroxamates as HDAC inhibitors, compounds showed IC50 values as low as 0.50 nM against cancer cell lines . While direct studies on the target compound are needed to confirm these effects, the implications for anticancer research are significant.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
In addition to antibacterial effects, this compound has demonstrated antifungal properties. A study indicated that it effectively inhibited the growth of Candida albicans, with an IC50 value comparable to established antifungal agents.
Synthesis and Characterization
The synthesis of 1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Recent Studies and Developments
Recent research has focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. For example, a study explored the structure-activity relationship (SAR) of various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Dibenzo[b,f][1,4]oxazepine core : Oxygen atom in the heterocycle (vs. sulfur in thiazepines).
- 10-Methyl substitution : A common feature in analogs targeting receptor selectivity.
- 4-Fluorobenzyl-urea moiety : The fluorinated benzyl group may enhance binding affinity and pharmacokinetic properties.
Table 1: Structural and Functional Comparison with Analogs
Key Observations
Core Heterocycle: Oxazepine vs. Synthesis: Oxazepine derivatives (e.g., F732-0028) are synthesized via asymmetric transfer hydrogenation in water, achieving high enantioselectivity (93% ee), whereas thiazepines often require multi-step protocols with HPLC purification .
Substituent Effects :
- 10-Methyl Group : Common in both oxazepine and thiazepine analogs (e.g., SR-4995), this group may stabilize the bioactive conformation. Ethyl or propyl substitutions (e.g., Compound 29) in thiazepines reduce D2 receptor antagonism potency, highlighting the importance of steric bulk .
- Urea Substituents : The 4-fluorobenzyl group in the target compound introduces electron-withdrawing effects, which could enhance binding to hydrophobic pockets in target proteins compared to methoxy or trifluoromethyl groups in SR-3420 .
Biological Activity Trends :
- Lipolysis Modulation : SR-4995 and SR-3420 demonstrate that bulkier, lipophilic substituents (e.g., trifluoromethylphenylpropyl) enhance efficacy in activating ABHD5, a lipolysis regulator .
- D2 Receptor Antagonism : Thiazepine derivatives with methoxybenzyl or phenethyl groups (e.g., Compounds 29, 31) show submicromolar affinity for D2 receptors, suggesting the target’s oxazepine core may require optimization for similar activity .
Q & A
Q. What are the standard synthetic protocols and characterization techniques for this compound?
The synthesis involves multi-step organic reactions, including cyclization of the dibenzo[b,f][1,4]oxazepine core and functionalization of the fluorobenzyl-urea moiety. Key steps include:
- Cyclization : Use of catalysts like p-toluenesulfonic acid under reflux conditions in toluene .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR Spectroscopy : and NMR to confirm regiochemistry and purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (391.402 g/mol) .
Q. How is the initial biological activity of this compound assessed in academic settings?
Preliminary screening typically includes:
- Antiviral Assays : Inhibition of hepatitis B virus (HBV) or herpes simplex virus (HSV) replication in HepG2 or Vero cells, measured via plaque reduction assays (IC values) .
- Anticancer Screening : Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with comparisons to positive controls like doxorubicin .
- Antibacterial Tests : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. What structural features contribute to its biological activity?
Key pharmacophores include:
- Dibenzo[b,f][1,4]oxazepine Core : Enables π-π stacking with enzyme active sites (e.g., histone deacetylases) .
- 4-Fluorobenzyl Group : Enhances lipophilicity and blood-brain barrier penetration .
- Urea Linkage : Facilitates hydrogen bonding with target proteins, as seen in kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its anticancer activity?
SAR strategies focus on:
- Substituent Modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 2-position of the dibenzo ring improves HDAC inhibition (IC reduced by ~40% in analogs) .
- Fluorobenzyl Optimization : Replacing 4-fluoro with 2,4-difluoro increases selectivity for cancer cell lines (e.g., 3-fold higher potency in A549 cells) .
- Urea Isosteres : Replacing urea with thiourea or sulfonamide groups alters solubility and target affinity .
Q. How can conflicting data on antiviral activity between studies be resolved?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., primary hepatocytes vs. immortalized cells) or viral titers .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results; validate via HPLC .
- Structural Analogues : Compare activity of closely related compounds (e.g., 8-methyl vs. 10-methyl derivatives) to identify critical substituents .
Q. What computational methods are effective for target identification?
- Molecular Docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69) or dopamine D receptors (PDB: 6CM4) .
- MD Simulations : GROMACS simulations (100 ns) to assess binding stability of the fluorobenzyl group in hydrophobic pockets .
- QSAR Modeling : Generate predictive models using MOE descriptors (e.g., LogP, polar surface area) and random forest algorithms .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the urea group to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in pharmacokinetic studies .
- Co-solvent Systems : Use 10% DMSO/90% PEG-400 for intraperitoneal administration in rodent models .
Q. How can Design of Experiments (DoE) optimize reaction yields?
Apply factorial design to:
- Temperature and Solvent : Optimize cyclization steps (e.g., 80°C in DMF vs. 100°C in DMAc) .
- Catalyst Loading : Vary p-toluenesulfonic acid (5–20 mol%) to maximize yield (>85%) while minimizing byproducts .
- Statistical Analysis : Use Minitab or JMP to identify significant factors (e.g., reaction time > solvent polarity) .
Q. What in vitro and in vivo models are recommended for toxicology profiling?
- In Vitro : HepG2 cells for hepatotoxicity (LD > 50 µM), hERG inhibition assays (IC > 10 µM) .
- In Vivo : Acute toxicity in BALB/c mice (dose range: 10–100 mg/kg) with histopathology of liver and kidney .
- Genotoxicity : Ames test (TA98 and TA100 strains) to rule out mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
